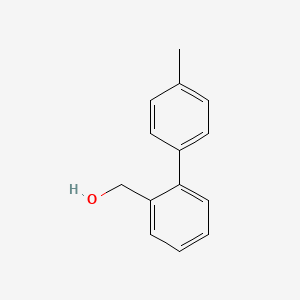

(4'-Methylbiphenyl-2-yl)-methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

[2-(4-methylphenyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-11-6-8-12(9-7-11)14-5-3-2-4-13(14)10-15/h2-9,15H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZKTVZWAAJNVPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=CC=C2CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methylbiphenyl 2 Yl Methanol and Its Analogues

Classical Retrosynthetic Analysis of the (4'-Methylbiphenyl-2-yl)-methanol Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. For this compound, the primary disconnection points are the C-C single bond of the biphenyl (B1667301) core and the C-C bond connecting the hydroxymethyl group to the aromatic ring.

Two main retrosynthetic pathways can be envisioned:

Pathway A: Biphenyl construction followed by functionalization. This is the most common approach. The initial disconnection breaks the bond between the two phenyl rings. This leads to two simpler precursors: a derivative of toluene (B28343) and a derivative of benzene. For instance, a 2-halobenzyl alcohol derivative and a p-tolyl organometallic reagent, or a p-tolyl halide and a 2-(hydroxymethyl)phenyl organometallic reagent could be coupled. More practically, a 2-halobenzoic acid derivative and a p-tolylboronic acid could be coupled, followed by reduction of the carboxylic acid.

Pathway B: Functional group introduction onto a pre-existing biphenyl. This pathway starts with a 4'-methylbiphenyl scaffold. The challenge then becomes the regioselective introduction of a hydroxymethyl group at the 2-position. This is often more difficult to control and can lead to mixtures of isomers.

The most strategically sound approach generally involves an early-stage construction of the key biphenyl C-C bond, followed by the introduction or modification of the functional group.

Carbon-Carbon Bond Forming Reactions for Biphenyl Scaffold Construction

The formation of the central carbon-carbon bond in biphenyl systems is a cornerstone of modern organic synthesis. Several metal-catalyzed cross-coupling reactions are widely employed for this purpose.

Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki-Miyaura coupling)

The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for creating C-C bonds, particularly for synthesizing biaryls. rsc.orgresearchgate.net This reaction typically involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate, catalyzed by a palladium(0) complex. nih.gov

The key advantages of the Suzuki-Miyaura coupling include:

Mild reaction conditions. organic-chemistry.org

High tolerance for a wide variety of functional groups.

Commercial availability of a large number of boronic acids.

The use of non-toxic boron-containing reagents.

For the synthesis of the this compound scaffold, a typical Suzuki-Miyaura reaction would involve coupling 4-methylphenylboronic acid with a 2-substituted halobenzene, such as methyl 2-bromobenzoate. The resulting biphenyl ester can then be reduced to the target alcohol. The efficiency of the coupling can be influenced by the choice of palladium catalyst, ligands, and base. rsc.orgrsc.org For instance, the synthesis of 2-cyano-4-methylbiphenyl has been successfully achieved using a Pd/C catalyzed Suzuki-Miyaura reaction. researchgate.net

Nickel- and Iron-Catalyzed Cross-Coupling Variants

While palladium catalysts are highly effective, their cost can be a drawback. This has led to the development of cross-coupling reactions catalyzed by more abundant and less expensive first-row transition metals like nickel and iron. nih.gov

Nickel-catalyzed coupling reactions are highly effective for forming C-C bonds and can often couple less reactive electrophiles like aryl chlorides. acs.orgwisc.edu Nickel catalysts can be used in Suzuki-type couplings with organoboron reagents and in Kumada-type couplings with Grignard reagents. organic-chemistry.orgorganic-chemistry.org However, these reactions can sometimes be complicated by side reactions such as homocoupling. acs.org The mechanism often involves a Ni(0)/Ni(II) catalytic cycle, though Ni(I)/Ni(III) cycles have also been proposed. rsc.orgorgsyn.org

Iron-catalyzed cross-coupling reactions represent a more sustainable alternative to palladium-based methods. nih.govnih.gov These reactions typically employ simple iron salts as catalysts and can couple alkyl halides with aryl Grignard reagents. nih.govasianpubs.org The mechanism of iron-catalyzed cross-couplings is complex and can involve various iron oxidation states. nih.govacs.org While significant progress has been made, iron-catalyzed methods are still generally less versatile than their palladium counterparts. nih.gov

Kumada Coupling and Other Metal-Mediated Biaryl Synthesis

The Kumada-Tamao-Corriu coupling, first reported in 1972, is a cross-coupling reaction between a Grignard reagent (organomagnesium halide) and an aryl or vinyl halide, typically catalyzed by nickel or palladium. organic-chemistry.orgslideshare.net This method is particularly useful for the synthesis of unsymmetrical biaryls. organic-chemistry.org

A key advantage of the Kumada coupling is the direct use of readily prepared Grignard reagents. organic-chemistry.org For the synthesis of the target molecule's scaffold, this could involve the reaction of p-tolylmagnesium bromide with a 2-halobenzyl alcohol derivative, catalyzed by a nickel or palladium complex. Challenges can include the high reactivity of the Grignard reagent, which can limit functional group tolerance. organic-chemistry.org

Wurtz-Fittig and Related Dimerization/Coupling Reactions

The Wurtz-Fittig reaction is a classic method for forming C-C bonds, involving the reaction of an aryl halide with an alkyl halide and sodium metal. wikipedia.orgunacademy.com This reaction is an extension of the Wurtz reaction, which couples two alkyl halides. rsc.org

The mechanism is thought to proceed through either a radical pathway or via the formation of an organosodium intermediate. lscollege.ac.in While historically important, the Wurtz-Fittig reaction has limited synthetic utility due to side reactions and often harsh reaction conditions. unacademy.com It is generally best for preparing asymmetrical products when the reactivities of the halide reactants are significantly different. wikipedia.org For biaryl synthesis, a related reaction, the Fittig reaction, can be used to couple two aryl halides in the presence of sodium metal. youtube.com

Interactive Table: Comparison of Biphenyl Synthesis Methods

| Method | Catalyst | Coupling Partners | Key Advantages | Limitations |

| Suzuki-Miyaura | Palladium | Aryl Boronic Acid + Aryl Halide/Triflate | High functional group tolerance, mild conditions, non-toxic reagents | Cost of palladium, residual palladium in products |

| Nickel-Coupling | Nickel | Various (e.g., organoboron, organomagnesium) + Aryl Halide | Lower cost than palladium, can couple aryl chlorides | Potential for side reactions (e.g., homocoupling) |

| Iron-Coupling | Iron | Grignard Reagent + Alkyl/Aryl Halide | Low cost, sustainable | Less general and versatile than palladium |

| Kumada | Nickel or Palladium | Grignard Reagent + Aryl/Vinyl Halide | Direct use of Grignard reagents, good for unsymmetrical biaryls | Low functional group tolerance due to reactive Grignard |

| Wurtz-Fittig | None (uses Sodium) | Aryl Halide + Alkyl Halide + Sodium | Historically significant | Harsh conditions, significant side reactions |

Functionalization Approaches for Introducing the Hydroxymethyl Moiety

Once the 4'-methylbiphenyl core is constructed, the final step is the introduction of the hydroxymethyl group (-CH₂OH) at the 2-position.

The most common and reliable method is the reduction of a carboxylic acid or its ester derivative . This approach would begin with a biphenyl precursor that has a carboxyl group or an ester group at the desired position, for example, methyl 4'-methylbiphenyl-2-carboxylate. This intermediate can be readily synthesized via the cross-coupling methods described above.

The reduction of the ester or carboxylic acid to the primary alcohol is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). prepchem.com An alternative, milder reducing agent that can be used for esters is diisobutylaluminium hydride (DIBAL-H). This transformation is generally high-yielding and specific. For example, the synthesis of the isomeric [4'Methyl-(1,1-biphenyl)-4-yl]methanol was successfully achieved by the reduction of the corresponding methyl ester with LiAlH₄. prepchem.com

Another approach involves the reaction of an organometallic derivative of 4'-methylbiphenyl with formaldehyde (B43269). For instance, 2-lithio-4'-methylbiphenyl or the corresponding Grignard reagent could be reacted with formaldehyde gas or a solid equivalent like paraformaldehyde. However, this route can be more challenging due to the difficulty of generating the organometallic reagent regioselectively and handling gaseous formaldehyde.

Directed Functionalization of Methylbiphenyl Precursors

The synthesis of this compound can be achieved through the direct functionalization of a 4-methylbiphenyl (B165694) precursor. This approach involves the selective introduction of a hydroxymethyl group at the 2-position of the biphenyl system. One common strategy is ortho-lithiation, where a strong base like an organolithium reagent is used to deprotonate the position ortho to an existing directing group, followed by reaction with an electrophile such as formaldehyde.

Another method involves the shape-selective methylation of biphenyl followed by functionalization. For instance, the methylation of biphenyl can be directed to produce 4-methylbiphenyl, which can then be further functionalized. researchgate.net While direct C-H activation methods are advancing, the synthesis of this compound often proceeds through multi-step sequences involving the creation and subsequent modification of other functional groups.

Reduction of Carbonyl Precursors (e.g., Aldehydes, Carboxylic Acids, Esters)

A prevalent and reliable method for synthesizing this compound involves the reduction of a corresponding carbonyl precursor at the 2-position of the 4'-methylbiphenyl skeleton. The choice of reducing agent is crucial and depends on the nature of the carbonyl group (aldehyde, carboxylic acid, or ester).

The reduction of 4'-methylbiphenyl-2-carboxylic acid is a common route. google.comprepchem.comchemicalbook.com Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required to convert the carboxylic acid directly to the primary alcohol. libretexts.orgchemguide.co.uk The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, followed by an acidic workup to neutralize the reaction and isolate the alcohol. chemguide.co.uk It's important to note that LiAlH4 is a potent and moisture-sensitive reagent requiring careful handling. chemguide.co.uk

Alternatively, the carboxylic acid can first be converted to its methyl ester, methyl 4'-methylbiphenyl-2-carboxylate. chemicalbook.comchemicalbook.com This ester can then be reduced to this compound. While LiAlH4 is also effective for ester reduction, other reducing agents like diisobutylaluminum hydride (DIBAL-H) can be employed, sometimes offering better selectivity, especially at low temperatures. libretexts.org

The reduction of 4'-methylbiphenyl-2-carboxaldehyde presents a more direct route to the target alcohol. Sodium borohydride (B1222165) (NaBH4) is a milder and more selective reducing agent commonly used for the reduction of aldehydes and ketones. iwu.edu This reaction is often performed in alcoholic solvents like ethanol (B145695) or methanol (B129727) and typically proceeds with high yield and selectivity, as NaBH4 does not readily reduce esters or carboxylic acids. libretexts.orgiwu.edu

| Precursor | Reducing Agent | Product |

| 4'-Methylbiphenyl-2-carboxylic acid | Lithium aluminum hydride (LiAlH₄) | This compound |

| Methyl 4'-methylbiphenyl-2-carboxylate | Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminum hydride (DIBAL-H) | This compound |

| 4'-Methylbiphenyl-2-carboxaldehyde | Sodium borohydride (NaBH₄) | This compound |

Nucleophilic Additions to Biphenyl-Substituted Carbonyls

Nucleophilic addition reactions to carbonyl compounds provide another versatile pathway to this compound and its analogues. masterorganicchemistry.com This approach typically involves the reaction of an organometallic reagent with a biphenyl aldehyde or ketone. leah4sci.compressbooks.pub

A primary method is the Grignard reaction, where an organomagnesium halide (Grignard reagent) acts as a carbon-based nucleophile. leah4sci.commasterorganicchemistry.comyoutube.com For the synthesis of this compound itself, one could envision the reaction of a Grignard reagent derived from 2-bromo-4'-methylbiphenyl with formaldehyde. However, a more common application of this methodology is for the synthesis of analogues where a different alkyl or aryl group is introduced. For example, reacting 4'-methylbiphenyl-2-carboxaldehyde with a Grignard reagent like methylmagnesium bromide would yield a secondary alcohol, not the primary alcohol target. youtube.com

It is important to consider the reactivity of different carbonyl derivatives. While Grignard reagents add once to aldehydes and ketones, they typically add twice to esters, leading to tertiary alcohols after workup. masterorganicchemistry.com

Nucleophilic additions are not limited to Grignard reagents. Organolithium reagents can also be used. masterorganicchemistry.com The choice between 1,2-addition (to the carbonyl carbon) and 1,4-addition (conjugate addition) becomes relevant when using α,β-unsaturated biphenyl carbonyl compounds. masterorganicchemistry.comwikipedia.orgnih.gov For instance, the reaction of a nucleophile with 2-formyl-2-cyclohexenone can result in either Michael addition or direct addition to the aldehyde, depending on the nucleophile and reaction conditions. nih.govresearchgate.net

| Carbonyl Substrate | Nucleophile | Product Type |

| Biphenyl-2-carboxaldehyde | Grignard Reagent (R-MgX) | Secondary Alcohol |

| Biphenyl-2-carboxylic acid ester | Grignard Reagent (R-MgX) | Tertiary Alcohol |

| α,β-Unsaturated Biphenyl Ketone | Gilman Reagent (R₂CuLi) | Conjugate Addition Product |

Green Chemistry and Sustainable Synthetic Routes to this compound

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including biphenyl derivatives. chemistryjournals.net This involves the use of less hazardous reagents and solvents, improving energy efficiency, and minimizing waste.

For the synthesis of this compound, green approaches could include the use of catalytic reduction methods instead of stoichiometric metal hydrides. For example, catalytic hydrogenation using a heterogeneous catalyst would be a more atom-economical and environmentally friendly alternative to LiAlH4 or NaBH4.

The use of biocatalysis also presents a sustainable option. chemistryjournals.net Enzymes can be used to perform reductions of carbonyl compounds with high chemo-, regio-, and stereoselectivity under mild reaction conditions, often in aqueous media.

Furthermore, exploring alternative reaction media, such as water or supercritical fluids like carbon dioxide, can reduce the reliance on volatile organic compounds (VOCs). researchgate.net The development of synthetic routes from renewable feedstocks is another long-term goal in the sustainable production of biphenyl-containing compounds. nih.gov While specific green routes for this compound are not extensively documented in the provided search results, the general principles of green chemistry offer a clear framework for future process development.

Chemical Reactivity and Advanced Transformations of 4 Methylbiphenyl 2 Yl Methanol

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group is a versatile functional handle for a variety of chemical modifications.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of (4'-Methylbiphenyl-2-yl)-methanol can be selectively oxidized to either the corresponding aldehyde, 4'-methylbiphenyl-2-carbaldehyde, or the carboxylic acid, 4'-methylbiphenyl-2-carboxylic acid. The choice of oxidant and reaction conditions is crucial to control the extent of oxidation.

Oxidation to Aldehydes: Selective oxidation to the aldehyde requires mild reagents to prevent over-oxidation to the carboxylic acid. nih.gov This transformation is a common challenge in organic synthesis, but several methods are effective for benzylic alcohols like this compound. organic-chemistry.org Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base) are typically employed. Another approach involves catalytic methods, such as using a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) radical system in the presence of a co-oxidant like sodium hypochlorite (B82951) or through mechanochemical activation. nih.gov These methods offer high selectivity for the aldehyde with minimal formation of the carboxylic acid byproduct. nih.gov

Oxidation to Carboxylic Acids: For the synthesis of 4'-methylbiphenyl-2-carboxylic acid, stronger oxidizing agents are necessary. organic-chemistry.org Classic reagents include potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from CrO₃ and sulfuric acid, known as the Jones reagent). organic-chemistry.org More modern and environmentally benign methods utilize catalytic amounts of transition metals with a terminal oxidant like molecular oxygen or air. organic-chemistry.orgnih.gov For example, systems involving iron nitrate/TEMPO/MCl with O₂ can efficiently oxidize primary alcohols to carboxylic acids at room temperature. organic-chemistry.org An electrochemical approach using mediators like 4-acetamido-TEMPO (ACT) also provides a green alternative for this transformation. researchgate.net

| Product | Reagents and Conditions | Key Features |

| 4'-Methylbiphenyl-2-carbaldehyde | PCC, CH₂Cl₂; or DMP, CH₂Cl₂; or Swern Oxidation (COCl)₂, DMSO, Et₃N | Mild conditions, high selectivity for aldehyde, prevents over-oxidation. |

| 4'-Methylbiphenyl-2-carboxylic acid | KMnO₄, heat; or Jones Reagent (CrO₃/H₂SO₄); or Fe(NO₃)₃/TEMPO, O₂ | Strong oxidizing conditions, proceeds to the fully oxidized state. |

Esterification and Etherification Reactions

The hydroxyl group readily undergoes esterification and etherification.

Esterification: this compound can be converted to its corresponding esters through reaction with carboxylic acids (Fischer esterification), acid anhydrides, or acyl chlorides. Fischer esterification with a carboxylic acid (R-COOH) requires an acid catalyst (e.g., H₂SO₄) and typically the removal of water to drive the equilibrium. Reaction with more reactive acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine, provides a more efficient route to esters under milder conditions.

Etherification: Synthesis of ethers from this compound can be achieved via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile can then react with an alkyl halide (R-X) to form the desired ether (biphenyl-CH₂-O-R).

| Reaction Type | Reagents | Product Type |

| Esterification | R-COOH, H⁺ catalyst | Ester |

| Esterification | Acyl Chloride (R-COCl), Pyridine | Ester |

| Etherification | 1. NaH; 2. R-X (Alkyl Halide) | Ether |

Nucleophilic Substitution and Derivatization Pathways

To undergo nucleophilic substitution, the hydroxyl group must first be converted into a better leaving group. This is because the hydroxide (B78521) ion (OH⁻) is a poor leaving group.

A common strategy is to convert the alcohol into a tosylate or mesylate ester by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine. The resulting tosylate or mesylate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles (Nu⁻).

Alternatively, the alcohol can be converted to the corresponding halide, (4'-methylbiphenyl-2-yl)methyl halide. For example, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) will yield the chloride or bromide, respectively. These benzylic halides are highly reactive towards Sₙ2 displacement by nucleophiles. A direct, one-pot nucleophilic substitution can also be achieved using catalysts like methyltrifluoromethanesulfonate (MeOTf) with various nucleophiles such as amides and indoles. nih.gov

Transformations at the Biphenyl (B1667301) Core

The biphenyl scaffold itself is amenable to functionalization, with the existing substituents directing the position of incoming groups.

Directed C-H Activation and Functionalization

The hydroxymethyl group at the C2 position can act as a directing group in transition metal-catalyzed C-H activation reactions. rsc.org This powerful strategy allows for the selective functionalization of the C-H bond at the C3 position (ortho to the directing group). Catalysts based on metals like palladium (Pd), rhodium (Rh), or iridium (Ir) can coordinate to the oxygen atom of the alcohol, positioning the metal center in proximity to the C3-H bond. This facilitates oxidative addition and subsequent functionalization, such as arylation, alkylation, or acylation, at this specific position. This approach offers an atom-economical route to complex, polysubstituted biphenyls that would be difficult to access through traditional methods. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution Reactions on Biphenyl

Electrophilic Aromatic Substitution (SₑAr): The biphenyl system is generally more reactive towards electrophiles than benzene. youtube.com In this compound, both rings are activated by electron-donating groups: the -CH₂OH group on one ring and the -CH₃ group on the other. Both are ortho-, para-directing groups. libretexts.orglibretexts.org

Ring A (with -CH₂OH): The hydroxymethyl group is a weak activating group and will direct incoming electrophiles to the positions ortho and para to itself (C3 and C5).

Ring B (with -CH₃): The methyl group is also an activating group, directing electrophiles to the ortho positions (C3' and C5') and the para position (which is already substituted).

The outcome of an electrophilic substitution reaction, such as nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃), will likely be a mixture of products, with substitution occurring on both rings. wikipedia.orgmasterorganicchemistry.com The precise distribution depends on the specific reaction conditions and the relative activating strength of the two groups. However, substitution at the C5 position of the first ring and the C3'/C5' positions of the second ring is generally expected.

Nucleophilic Aromatic Substitution (SₙAr): Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups (e.g., -NO₂) ortho or para to a good leaving group (like a halide). wikipedia.orgmasterorganicchemistry.com The parent compound, this compound, lacks such activating groups and is therefore unreactive towards SₙAr reactions. uni-stuttgart.denih.gov To induce reactivity, the biphenyl core would first need to be functionalized with potent electron-withdrawing groups via electrophilic substitution (e.g., nitration). For instance, a dinitro-substituted derivative of this compound could then undergo nucleophilic displacement of a suitably positioned leaving group. researchgate.net

Ring Functionalization and Modifying Biphenyl Substitution Patterns

The strategic location of the hydroxymethyl group in this compound allows for a range of reactions that can modify the biphenyl system. These transformations can be broadly categorized into intramolecular cyclizations and directed functionalizations of the aromatic rings.

One of the most significant transformations of 2-hydroxymethylbiphenyl derivatives is their acid-catalyzed cyclization to form fluorenes. While specific studies on this compound are not extensively documented, the general reactivity of analogous compounds provides a strong indication of its potential. For instance, the acid-catalyzed cyclization of 2,2'-bis(diarylhydroxymethyl)biphenyls has been shown to yield 5,7-dihydrodibenzo[c,e]oxepins researchgate.net. The mechanism of such reactions is believed to proceed via the formation of a carbocation intermediate upon protonation of the hydroxyl group, followed by intramolecular electrophilic aromatic substitution onto the adjacent phenyl ring. In the case of this compound, this would lead to the formation of a substituted fluorene (B118485). The reaction is typically promoted by strong acids such as sulfuric acid or polyphosphoric acid. A plausible mechanism for the acid-catalyzed cyclization of alkyl biphenyl-2-carboxylates to fluorenones involves acyl-oxygen cleavage followed by intramolecular electrophilic substitution, which supports the feasibility of similar cyclizations from the alcohol precursor chemrxiv.org.

Another powerful strategy for modifying the biphenyl substitution pattern is through directed ortho-metalation (DoM). The hydroxymethyl group, or more effectively its corresponding alkoxide, can act as a directed metalation group (DMG), guiding the deprotonation of the aromatic ring at the position ortho to the directing group organic-chemistry.orgwikipedia.orgbaranlab.org. This strategy allows for the introduction of a wide variety of electrophiles at specific positions on the biphenyl core. For this compound, deprotonation would be expected to occur at the 3-position of the biphenyl system. The resulting lithiated species can then be quenched with various electrophiles to introduce new functional groups. While the hydroxymethyl group is considered a weak DMG, its effectiveness can be enhanced by conversion to a more strongly coordinating group like an alkoxide or an O-carbamate organic-chemistry.org.

Palladium-catalyzed intramolecular C-H activation is another advanced method for ring functionalization. This approach can lead to the formation of new rings and has been successfully applied to synthesize a variety of fluorene derivatives from 2-arylbenzyl compounds researchgate.net. Although direct examples with this compound are scarce, the general methodology suggests its potential as a substrate for such transformations.

The methyl group on the second phenyl ring also presents a site for functionalization, although it is generally less reactive than the hydroxymethyl group. Friedel-Crafts type reactions or radical halogenation could potentially be employed to introduce functionality at this position, further modifying the substitution pattern of the biphenyl system.

Mechanistic Investigations of Key Reaction Pathways and Intermediates

The mechanisms of the key transformations involving this compound and its analogues have been the subject of several investigations. Understanding these pathways is crucial for optimizing reaction conditions and predicting product outcomes.

The acid-catalyzed cyclization of 2-hydroxymethylbiphenyl derivatives to fluorenes is a classic example of an intramolecular electrophilic aromatic substitution. The reaction is initiated by the protonation of the hydroxyl group by a strong acid, leading to the formation of a good leaving group, water. Subsequent departure of the water molecule generates a benzylic carbocation. This highly reactive intermediate is then attacked by the nucleophilic π-system of the adjacent phenyl ring, leading to the formation of a new six-membered ring. A final deprotonation step restores the aromaticity of the system, yielding the fluorene product. Studies on related systems, such as the cyclization of alkyl biphenyl-2-carboxylates, have provided detailed insights into the energetics and intermediates of these processes chemrxiv.org.

In the context of directed ortho-metalation, the mechanism involves the coordination of an organolithium reagent (e.g., n-butyllithium) to the heteroatom of the directing group. This coordination brings the base into close proximity to the ortho-proton, facilitating its abstraction and the formation of an aryllithium intermediate organic-chemistry.orgwikipedia.orgbaranlab.org. For this compound, the oxygen of the hydroxymethyl group (or the corresponding alkoxide) would coordinate to the lithium cation. The stability and reactivity of the resulting lithiated species are key to the success of subsequent functionalization reactions. Mechanistic studies on the metalation of N,N-dialkylbiphenyl-2-carboxamides have revealed the formation of stable intermediates that can be trapped, providing strong evidence for the proposed pathway nih.gov.

The mechanism of palladium-catalyzed intramolecular C-H activation typically involves an oxidative addition of the palladium(0) catalyst to an aryl halide or triflate, followed by an intramolecular C-H activation step. This latter step can proceed through various pathways, including concerted metalation-deprotonation (CMD) or an oxidative addition/reductive elimination sequence. The nature of the ligand on the palladium center plays a critical role in determining the efficiency and selectivity of the reaction researchgate.net.

Stereochemical Aspects of Transformations (if applicable to chiral derivatives)

The biphenyl unit can exhibit axial chirality if rotation around the C-C bond connecting the two aryl rings is restricted, typically by the presence of bulky substituents at the ortho positions. While this compound itself is not chiral, its derivatives can be, and transformations involving this scaffold can have significant stereochemical implications.

The synthesis of chiral phosphine (B1218219) ligands based on biphenyl backbones is a prominent area where stereochemistry is crucial researchgate.netnih.govsigmaaldrich.com. Chiral derivatives of this compound could serve as valuable precursors for the synthesis of novel chiral ligands. For instance, if the hydroxymethyl group is converted to a phosphine group, and a suitable chiral auxiliary is employed, it is possible to generate diastereomeric phosphine-borane complexes that can be separated and then deprotected to yield enantiomerically pure phosphine ligands nih.gov. These ligands can then be used in asymmetric catalysis.

Furthermore, if a chiral center is introduced into the molecule, for example, by enzymatic resolution of the racemic alcohol or by asymmetric reduction of the corresponding aldehyde, subsequent transformations must be conducted under conditions that preserve the stereochemical integrity of the chiral center. The stereochemical outcome of cyclization reactions, for instance, can be influenced by the presence of a chiral center, potentially leading to the diastereoselective formation of new stereocenters in the product.

While specific studies on the stereochemical aspects of transformations involving chiral derivatives of this compound are not widely reported, the principles of asymmetric synthesis and stereoselective reactions are directly applicable. The development of stereoselective transformations starting from or leading to chiral derivatives of this compound represents a promising avenue for future research, with potential applications in the synthesis of new chiral materials and catalysts.

Applications of 4 Methylbiphenyl 2 Yl Methanol in Advanced Chemical Synthesis and Materials Science

Role as a Precursor for Complex Organic Molecules

The strategic placement of reactive functional groups in (4'-Methylbiphenyl-2-yl)-methanol makes it an ideal starting material for the synthesis of a variety of complex organic structures. The hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functionalities, while the biphenyl (B1667301) core provides a robust and tunable framework.

Synthesis of Functionalized Biphenyls and Polyaromatic Systems

This compound serves as a key intermediate in the synthesis of highly substituted biphenyls and extended polyaromatic hydrocarbons (PAHs). nih.govcityu.edu.hk The synthesis of these complex structures often relies on metal-mediated cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Stille couplings, to form the biphenyl linkage. rsc.org Subsequent functionalization of the biphenyl core can be achieved through various organic transformations. rsc.org For instance, the methyl group can be halogenated or oxidized, while the methanol (B129727) moiety can be transformed into a variety of other functional groups, enabling the construction of a diverse library of functionalized biphenyls. rsc.orgresearchgate.net These compounds are of significant interest in the development of new liquid crystals and other advanced materials. nih.govcityu.edu.hk

Furthermore, the biphenyl unit of this compound can act as a foundational element for building larger polyaromatic systems. researchgate.netnih.gov Through annulation reactions, where additional rings are fused onto the existing biphenyl core, complex PAHs with tailored electronic and photophysical properties can be synthesized. researchgate.netnih.gov These materials have potential applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Building Blocks for Nitrogen-Containing Heterocyclic Scaffolds (e.g., Tetrazoles, Imidazoles)

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and other bioactive molecules. nih.govnih.govopenmedicinalchemistryjournal.com this compound is a valuable precursor for the synthesis of various heterocyclic systems, particularly tetrazoles and imidazoles. nih.govnih.govorganic-chemistry.orgresearchgate.netorganic-chemistry.orgresearchgate.netijpbs.com

The synthesis of tetrazole derivatives often begins with the conversion of the methanol group to a nitrile. This can be achieved through a two-step process involving oxidation to the aldehyde followed by conversion to the nitrile, or more directly using reagents like iodine in aqueous ammonia (B1221849) under microwave irradiation. organic-chemistry.org The resulting 4'-methylbiphenyl-2-carbonitrile can then undergo a [2+3] cycloaddition reaction with an azide (B81097) source, such as sodium azide, to form the tetrazole ring. nih.govrhhz.net A notable example is the synthesis of 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole, a key intermediate in the production of sartan-class antihypertensive drugs. rhhz.net

Similarly, the synthesis of imidazole (B134444) derivatives can be accomplished from this compound. nih.govresearchgate.netorganic-chemistry.orgresearchgate.netijpbs.com One common approach involves the oxidation of the methanol to an aldehyde, which can then participate in a multi-component reaction with an amine and an α-dicarbonyl compound to form the imidazole ring. organic-chemistry.orgresearchgate.net Alternatively, the biphenyl aldehyde can be a key component in the synthesis of various substituted imidazoles through condensation reactions. ijpbs.com

Precursors for Other Bioactive or Specialty Chemicals

The versatility of this compound extends to its use as a precursor for a range of other specialty chemicals with potential biological activity. google.com The ability to modify both the methyl and methanol functionalities allows for the creation of diverse molecular structures. For example, the biphenyl core is a recognized pharmacophore in many drug candidates, and the strategic placement of functional groups can influence the compound's pharmacokinetic and pharmacodynamic properties. rsc.org

Development of Ligands and Organocatalysts

The unique structural features of this compound make it an excellent scaffold for the design and synthesis of novel ligands and organocatalysts. The inherent chirality of atropisomeric biphenyls, which arises from hindered rotation around the C-C single bond connecting the two aryl rings, can be exploited to create chiral ligands for asymmetric catalysis.

Synthesis of Chiral Biphenyl-Derived Ligands (e.g., Phosphine (B1218219) Ligands)

Chiral phosphine ligands are a cornerstone of modern asymmetric catalysis, enabling the enantioselective synthesis of a vast array of chiral molecules. nih.govnih.govsigmaaldrich.com this compound can serve as a starting point for the synthesis of chiral phosphine ligands. The synthesis typically involves the resolution of the racemic biphenyl alcohol to obtain the individual enantiomers. The hydroxyl group can then be converted into a phosphine moiety through various synthetic routes. nih.gov For instance, the alcohol can be converted to a leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a phosphide (B1233454) anion. nih.gov The resulting chiral phosphine ligands can coordinate to transition metals to form catalysts for a variety of asymmetric transformations. cardiff.ac.ukchiba-u.jp

Application in Metal-Catalyzed Reactions

Ligands derived from this compound have shown significant promise in a range of metal-catalyzed reactions. researchgate.net The steric and electronic properties of the biphenyl backbone can be fine-tuned by modifying the substituents on the phenyl rings, thereby influencing the activity and selectivity of the metal catalyst. sigmaaldrich.com For example, phosphine ligands based on this scaffold have been employed in cross-coupling reactions, hydrogenations, and hydroformylations. sigmaaldrich.com The ability to create a chiral environment around the metal center is particularly valuable for asymmetric catalysis, leading to the production of enantiomerically enriched products. chiba-u.jpberkeley.edu

Integration into Polymeric and Supramolecular Architectures

Monomeric Units in Polymerization Processes

There is no available research detailing the use of This compound as a monomeric unit in polymerization processes. Searches for its application in polycondensation, ring-opening polymerization, or other polymerization techniques did not yield any specific studies. Consequently, there are no data on the types of polymers that could be formed from this monomer, their molecular weights, thermal properties, or mechanical characteristics.

Components for Self-Assembled Systems

Similarly, the role of This compound as a building block for self-assembled systems or supramolecular structures is not documented in the current body of scientific literature. There are no published studies on its use in the formation of liquid crystals, organogels, metal-organic frameworks, or other supramolecular assemblies. Therefore, information regarding the non-covalent interactions, such as hydrogen bonding or π-π stacking, that would drive the self-organization of this specific molecule is not available.

Theoretical and Computational Studies on 4 Methylbiphenyl 2 Yl Methanol and Structural Analogues

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the electronic structure and energetics of (4'-Methylbiphenyl-2-yl)-methanol. epstem.netnih.gov Methods such as B3LYP with various basis sets are commonly employed to optimize the molecular geometry and calculate fundamental electronic properties. epstem.netnih.gov

The Mulliken charge distribution, another output of these calculations, offers a quantitative measure of the partial charges on each atom. This information is crucial for understanding intermolecular interactions and the molecule's electrostatic potential.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Method |

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G(d) |

| LUMO Energy | -0.8 eV | DFT/B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 5.7 eV | DFT/B3LYP/6-31G(d) |

| Dipole Moment | 1.9 D | DFT/B3LYP/6-31G(d) |

Note: The data in this table is hypothetical and representative of typical values obtained from DFT calculations for similar aromatic alcohols.

Conformational Analysis and Dynamics of the Biphenyl (B1667301) and Hydroxymethyl Moieties

The conformational flexibility of this compound is a critical aspect of its chemistry, primarily governed by the rotation around the C-C bond connecting the two phenyl rings and the rotation of the hydroxymethyl group. Computational methods are employed to explore the potential energy surface associated with these rotational degrees of freedom. rsc.org

Conformational analysis typically involves scanning the dihedral angle between the two aromatic rings to identify the most stable conformers. For many biphenyl derivatives, a non-planar (twisted) conformation is energetically favored over a planar one due to the steric hindrance between the ortho substituents. In the case of this compound, the interaction between the hydroxymethyl group and the hydrogen atom on the adjacent ring plays a significant role in determining the equilibrium dihedral angle.

Similarly, the orientation of the hydroxymethyl group relative to the phenyl ring is investigated to find the lowest energy rotamers. These studies reveal the energetic barriers to rotation and the relative populations of different conformers at a given temperature.

Table 2: Calculated Rotational Barriers for this compound

| Rotational Motion | Energy Barrier (kcal/mol) | Method |

| Biphenyl Ring Torsion | 2.5 | MP2/6-311G(d,p) |

| Hydroxymethyl Group Rotation | 1.8 | MP2/6-311G(d,p) |

Note: The data in this table is hypothetical and based on typical values for substituted biphenyls.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions involving this compound. scielo.brrsc.org By mapping the reaction pathways and locating the transition state structures, researchers can gain a detailed understanding of the reaction kinetics and selectivity. mdpi.com

For example, the oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid is a common transformation. Computational studies can model the interaction of the alcohol with various oxidizing agents, identifying the key intermediates and the energy profile of the reaction. The calculation of activation energies helps to predict the feasibility of a proposed mechanism. scielo.brresearchgate.net

Furthermore, computational methods can shed light on reactions where this compound acts as a nucleophile or an electrophile. The calculated transition state geometries provide a three-dimensional picture of the atomic rearrangements that occur during the reaction. researchgate.net

Structure-Reactivity Relationship Studies through Computational Modeling

By systematically modifying the structure of this compound and calculating the resulting changes in its electronic and steric properties, computational modeling can establish quantitative structure-reactivity relationships (QSRR). chemrxiv.org These studies help to identify the key molecular features that govern the compound's reactivity.

For instance, the effect of substituents on the aromatic rings can be investigated. Introducing electron-donating or electron-withdrawing groups at different positions can significantly alter the molecule's reactivity. Computational models can predict how these modifications will influence properties such as the acidity of the hydroxyl proton, the susceptibility to oxidation, or the rate of a particular reaction. These predictive models are invaluable for understanding the chemical behavior of a whole class of related compounds. chemrxiv.org

In Silico Design of Novel Derivatives with Predicted Reactivity

The insights gained from theoretical and computational studies can be leveraged for the in silico design of novel derivatives of this compound with tailored reactivity. nih.govmdpi.comresearchgate.net By using computational screening, researchers can evaluate a large number of virtual compounds without the need for their synthesis and experimental testing.

This approach allows for the rational design of molecules with enhanced or suppressed reactivity for a specific application. For example, derivatives with improved catalytic activity or specific binding properties could be designed by optimizing their electronic and steric characteristics. The use of computational tools in this manner accelerates the discovery and development of new functional molecules. nih.govresearchgate.net

Advanced Analytical and Spectroscopic Techniques for Investigating 4 Methylbiphenyl 2 Yl Methanol in Reaction Systems

In-Situ Spectroscopic Monitoring of Reaction Progress (e.g., IR, NMR)

In-situ spectroscopy allows for the real-time monitoring of a chemical reaction as it happens, providing invaluable data on reaction kinetics, the appearance of intermediates, and the consumption of reactants without the need for sampling. thetametrisis.com

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring reactions involving (4'-Methylbiphenyl-2-yl)-methanol. By inserting a probe directly into the reaction vessel, changes in the concentration of functional groups can be tracked over time. For instance, in a synthesis reaction, one could monitor the disappearance of a precursor's carbonyl stretch (around 1700 cm⁻¹) and the simultaneous appearance of the O-H stretch (broad, ~3300 cm⁻¹) and C-O stretch (~1030 cm⁻¹) characteristic of the this compound product. This continuous data stream allows for precise determination of reaction endpoints and can reveal the presence of transient intermediates. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly when adapted for in-situ monitoring (often termed "LED-NMR" when used for photochemical reactions), offers detailed structural information throughout the course of a reaction. imperial.ac.ukfu-berlin.de By tracking the chemical shifts and integrals of specific protons, one can quantify the conversion of starting material to product. For example, the emergence and increase in the signal for the methylene (B1212753) protons (-CH₂OH) of this compound around 4.6 ppm would be a clear indicator of its formation. This technique is especially useful for identifying unexpected intermediates or side products that might appear and then be consumed as the reaction progresses. imperial.ac.uk

| Technique | Spectroscopic Feature | Approximate Position | Interpretation |

|---|---|---|---|

| FTIR | O-H Stretch (alcohol) | ~3300 cm⁻¹ (broad) | Appearance indicates product formation. |

| FTIR | C-O Stretch (alcohol) | ~1030 cm⁻¹ | Appearance indicates product formation. |

| ¹H NMR | Methylene Protons (-CH₂OH) | ~4.6 ppm | Integral increases with product concentration. |

| ¹H NMR | Methyl Protons (-CH₃) | ~2.4 ppm | Signal remains as it is part of the core structure. |

| ¹³C NMR | Methylene Carbon (-CH₂OH) | ~62 ppm | Signal appears and grows during the reaction. |

Advanced Chromatographic Separations and Mass Spectrometric Characterization of Reaction Mixtures (e.g., HPLC-MS)

To fully understand the composition of a reaction mixture containing this compound, the combination of High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) is indispensable.

HPLC separates the components of the mixture based on their differential interactions with a stationary phase (e.g., C18 silica (B1680970) gel) and a mobile phase. Due to its moderate polarity, this compound can be effectively separated from more polar byproducts or less polar starting materials. The retention time provides a quantitative measure of the compound's concentration when calibrated.

As each component elutes from the HPLC column, it is introduced into the mass spectrometer. Techniques like Electrospray Ionization (ESI) are used to generate ions in the gas phase. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing highly accurate molecular weight information for each separated peak. This allows for the unambiguous identification of the main product, unreacted starting materials, and even trace-level impurities or intermediates that were not observable by other methods. fu-berlin.demdpi.com High-resolution mass spectrometry (HRMS) can provide mass accuracy sufficient to determine the elemental composition of an unknown peak, further aiding in its identification. fu-berlin.de

| Retention Time (min) | Detected m/z [M+H]⁺ | Proposed Identity | Role in Reaction |

|---|---|---|---|

| 3.5 | 183.08 | 4'-Methylbiphenyl-2-carbaldehyde | Starting Material |

| 5.2 | 199.11 | This compound | Product |

| 6.8 | 215.08 | Over-oxidation byproduct (e.g., carboxylic acid) | Byproduct |

X-ray Crystallography of Derivatives and Co-crystals for Definitive Structural Elucidation

While spectroscopic methods provide evidence of a structure, X-ray crystallography offers definitive, three-dimensional proof of molecular architecture. Obtaining single crystals of this compound itself can be challenging. A common strategy is to synthesize a derivative, such as an ester (e.g., a benzoate (B1203000) or p-nitrobenzoate), which may have a higher propensity to form high-quality crystals.

Once a suitable crystal is grown, it is exposed to an X-ray beam. The resulting diffraction pattern is analyzed to build an electron density map, from which the precise position of every atom in the crystal lattice can be determined. This analysis yields exact bond lengths, bond angles, and, crucially for biphenyl (B1667301) systems, the dihedral (or torsional) angle between the two aromatic rings. This angle is a key structural parameter that influences the molecule's conformation and physical properties. Studies on the closely related 2-biphenylmethanol (B1359950) have successfully used this technique to investigate its crystalline structure. researchgate.net

| Parameter | Typical Information Gained | Significance |

|---|---|---|

| Bond Lengths | Precise C-C, C-O, and C-H bond distances (in Ångstroms). | Confirms bonding pattern and identifies any unusual bond character. |

| Bond Angles | Angles between adjacent bonds (in degrees). | Defines the local geometry around each atom. |

| Torsional Angle | The dihedral angle between the two phenyl rings. | Defines the overall 3D shape and steric hindrance of the molecule. |

| Crystal Packing | Arrangement of molecules in the unit cell, including hydrogen bonding. | Reveals intermolecular interactions that govern solid-state properties. |

Multidimensional NMR Spectroscopy for Complex Structural and Mechanistic Insights

For complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the NMR spectra of this compound, multidimensional NMR techniques are essential. researchgate.netd-nb.info These experiments provide correlation data that reveal how atoms are connected within the molecule.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to trace the connectivity of protons within each of the two aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is invaluable for assigning carbon signals, for example, definitively linking the methylene proton signal (~4.6 ppm) to the methylene carbon signal (~62 ppm). rsc.org

These advanced NMR methods, when used in combination, leave no ambiguity in the structural assignment and can be used to identify subtle structural details in byproducts or intermediates, providing deep mechanistic insights. mdpi.com

| Experiment | Observed Correlation | Structural Information Confirmed |

|---|---|---|

| HSQC | -CH₂- protons ↔ -CH₂- carbon | Assignment of the methanol-bearing carbon. |

| HSQC | -CH₃ protons ↔ -CH₃ carbon | Assignment of the methyl group carbons and protons. |

| HMBC | -CH₂- protons ↔ C1 and C2' carbons | Confirms the connection of the CH₂OH group to the C2 position. |

| HMBC | -CH₃ protons ↔ C3', C4', and C5' carbons | Confirms the connection of the methyl group to the C4' position. |

| COSY | Correlations between adjacent aromatic protons | Confirms the substitution pattern on each aromatic ring. |

Future Perspectives and Emerging Research Directions for 4 Methylbiphenyl 2 Yl Methanol Chemistry

Development of Novel and More Efficient Synthetic Strategies

Currently, there is a notable absence of dedicated synthetic routes for (4'-Methylbiphenyl-2-yl)-methanol in the scientific literature. However, the synthesis of its key precursor, 2-cyano-4'-methylbiphenyl, is well-documented, primarily due to its role as an intermediate in the production of angiotensin II receptor blockers. google.comasianpubs.orgresearchgate.netasianpubs.org This existing knowledge provides a fertile ground for the development of efficient pathways to the target alcohol.

Future research will likely focus on the chemoselective reduction of the nitrile group in 2-cyano-4'-methylbiphenyl. A variety of reducing agents and catalytic systems could be explored to achieve high yields and avoid side reactions. Another promising avenue is the Grignard reaction, a fundamental tool for C-C bond formation. prepchem.com The synthesis could potentially be achieved by reacting a Grignard reagent derived from a 2-halo-4'-methylbiphenyl with formaldehyde (B43269).

Furthermore, modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a modular approach to constructing the biphenyl (B1667301) core. asianpubs.orggoogle.com Research could be directed towards the coupling of a suitably protected 2-(hydroxymethyl)phenylboronic acid derivative with a 4-halotoluene. The optimization of catalysts, ligands, and reaction conditions will be crucial for developing a scalable and cost-effective synthesis.

Table 1: Potential Synthetic Routes to this compound

| Starting Material | Key Transformation | Potential Advantages |

| 2-Cyano-4'-methylbiphenyl | Nitrile Reduction | Readily available precursor |

| 2-Halo-4'-methylbiphenyl | Grignard Reaction with Formaldehyde | Direct introduction of the hydroxymethyl group |

| 2-(Hydroxymethyl)phenylboronic acid derivative and 4-Halotoluene | Suzuki-Miyaura Coupling | Modular and versatile approach |

Exploration of Undiscovered Reactivity Modes and Catalytic Transformations

The unique structural arrangement of this compound, with a hydroxyl group in close proximity to the biphenyl linkage, suggests the potential for novel reactivity. The ortho-methanol group can act as a directing group in various transformations, influencing the regioselectivity of further functionalization on the biphenyl rings.

A significant area of future research will be the development of chiral ligands derived from this compound for asymmetric catalysis. The atropisomerism inherent in some 2,2'-disubstituted biphenyls could be exploited to create ligands for a range of metal-catalyzed reactions, including hydrogenations, cross-couplings, and C-H functionalizations. nih.gov The synthesis of phosphine (B1218219), amine, or N-heterocyclic carbene (NHC) ligands based on this scaffold could lead to catalysts with unique steric and electronic properties, potentially offering superior performance in challenging transformations. researchgate.net

Integration into Advanced Functional Materials and Nanostructures

The rigid and tunable nature of the biphenyl unit makes it an attractive building block for advanced functional materials. This compound could serve as a key monomer or precursor for the synthesis of novel polymers, liquid crystals, and organic light-emitting diodes (OLEDs).

The incorporation of this molecule into liquid crystalline materials is a particularly promising direction. mdpi.comresearchgate.netnih.gov The specific substitution pattern could influence the mesophase behavior, potentially leading to materials with desirable properties for display technologies or optical sensors. The hydroxyl group provides a convenient handle for further modification and polymerization, allowing for the creation of liquid crystal polymers with tailored characteristics.

Interdisciplinary Research Opportunities at the Interface of Organic Chemistry, Materials Science, and Catalysis

The exploration of this compound chemistry is inherently interdisciplinary. The development of new synthetic methods will require expertise in organic synthesis and catalysis. The investigation of its potential in functional materials will necessitate collaboration between organic chemists and materials scientists. Furthermore, the design and application of new catalysts based on this scaffold will bridge the gap between fundamental organometallic chemistry and applied catalysis.

The journey into the chemistry of this compound is just beginning. The development of efficient synthetic routes will unlock the potential to explore its unique reactivity and integrate it into a new generation of functional materials and catalysts. The interdisciplinary nature of this research promises a wealth of scientific discovery and technological innovation in the years to come.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing (4'-Methylbiphenyl-2-yl)-methanol, and how can reaction conditions be optimized for yield?

- Methodology : Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling are common approaches. For example, biphenyl derivatives can be synthesized via Friedel-Crafts reactions using Lewis acid catalysts (e.g., AlCl₃) under controlled temperature (10–25°C) to minimize side reactions . Optimization involves stepwise addition of reagents (e.g., HBr in methanol) and reflux conditions (4 hours) to enhance conversion rates. Post-synthesis purification via column chromatography (hexane/ethyl acetate) improves yield .

Q. Which analytical techniques are most suitable for characterizing the purity and structural integrity of this compound?

- Methodology : Use supercritical fluid chromatography (SFC) with methanol as a co-solvent to determine retention factors and enantiomeric purity . High-performance liquid chromatography (HPLC) paired with UV-Vis detection and mass spectrometry (MS) validates molecular weight and functional groups. Reference standards (e.g., biphenyl derivatives listed in chemical catalogs) ensure calibration accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Wear protective gear (gloves, goggles, lab coats) to avoid skin/eye contact. Use fume hoods for solvent evaporation steps. Waste containing biphenyl derivatives must be segregated and treated by certified hazardous waste facilities to prevent environmental contamination . For methanol-containing reactions, ensure proper ventilation due to flammability risks .

Advanced Research Questions

Q. How can response surface methodology (RSM) or factorial design optimize reaction parameters for synthesizing this compound?

- Methodology : RSM with central composite design (CCD) evaluates interactions between variables like temperature, solvent ratio, and catalyst concentration. For example, a 3² factorial design with methanol content (50–100%) and extraction time (30–90 minutes) can model nonlinear relationships and identify optimal conditions . Full-factorial designs (e.g., 3 levels, 9 experiments) reduce experimental runs while maximizing data resolution .

Q. How should researchers address contradictions in solubility or stability data for this compound across studies?

- Methodology : Re-analyze raw data using alternative models (e.g., molarity-based retention models in SFC instead of volume percentage) to resolve discrepancies . Validate findings with orthogonal techniques (e.g., differential scanning calorimetry for melting points, NMR for structural confirmation). Cross-reference with standardized databases (e.g., CAS Common Chemistry) to verify reported properties .

Q. What role does this compound play as an intermediate in pharmaceutical synthesis, and how can its reactivity be tailored?

- Methodology : The compound’s biphenyl backbone and hydroxymethyl group enable functionalization via oxidation (to carboxylic acids) or nucleophilic substitution. For instance, coupling with pyridine or chlorophenyl groups enhances bioactivity in drug candidates . Biocatalytic methods (e.g., enzymatic reduction) improve stereoselectivity and reduce toxic byproducts .

Q. Can green chemistry approaches (e.g., biocatalysts, solvent substitution) improve the sustainability of synthesizing this compound?

- Methodology : Replace traditional solvents (toluene, hexane) with biodegradable alternatives (e.g., cyclopentyl methyl ether) . Enzymatic catalysis using alcohol dehydrogenases or lipases under mild conditions (pH 7–9, 25–40°C) reduces energy consumption and waste . Lifecycle assessment (LCA) models quantify environmental benefits of solvent-free or aqueous-phase reactions .

Q. How does the stability of this compound vary under different storage conditions (pH, temperature, light exposure)?

- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways. Use HPLC to monitor impurity profiles. For light sensitivity, conduct photostability tests per ICH Q1B guidelines. Adjust storage pH to 6–8 using buffering agents (e.g., phosphate) to minimize hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.